Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

Description

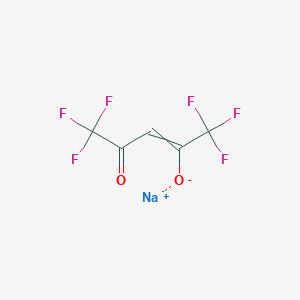

Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate (IUPAC name: sodium; (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate) is a fluorinated β-diketonate salt. Its molecular formula is C₅HOF₆Na (or NaC₅HF₆O₂), with a molecular weight of 230.04 g/mol . The compound is characterized by a conjugated enolate system stabilized by electron-withdrawing trifluoromethyl (-CF₃) groups, which enhance its Lewis acidity and thermal stability. The (Z)-stereochemistry of the double bond is confirmed by spectroscopic data and crystallographic studies .

This sodium salt is commonly employed as a precursor in coordination chemistry, catalysis, and materials science, particularly in the synthesis of metal-organic frameworks (MOFs) or as a ligand for transition metals. Its high solubility in polar organic solvents (e.g., acetone, ethanol) and water distinguishes it from heavier metal analogs .

Properties

IUPAC Name |

sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6O2.Na/c6-4(7,8)2(12)1-3(13)5(9,10)11;/h1,12H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUDPEKDPFGDOP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF6NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory Synthesis

-

- Hexafluoroacetylacetone

- Sodium hydroxide (NaOH)

- Distilled water

-

- Dissolve sodium hydroxide in distilled water to create a basic solution.

- Add hexafluoroacetylacetone to the sodium hydroxide solution.

- Stir the mixture under controlled conditions until the reaction is complete.

- Filter and purify the resulting product.

Industrial Production

Industrial production involves scaling up the laboratory synthesis with optimized conditions for temperature, pressure, and reaction time to ensure high yield and purity.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | Room temperature | Controlled (e.g., 25°C) |

| Reaction Time | Several hours | Optimized for efficiency |

| Yield | Moderate | High (>90%) |

Chemistry and Applications

Sodium hexafluoroacetylacetonate is extensively used in coordination chemistry as a ligand for forming stable metal complexes. These complexes are crucial in various catalytic processes, including oxidation and polymerization reactions.

Coordination Chemistry

- Metal Complex Formation: The compound's ability to form stable complexes with metal ions facilitates its use in catalytic reactions.

- Applications in Catalysis: It is used in the synthesis of catalysts for chemical reactions and in chemical vapor deposition processes for thin film production.

Research Findings

Recent studies highlight the compound's potential in medicinal chemistry, particularly in designing new therapeutic agents. Its versatility and reactivity make it a promising candidate for developing novel drugs.

| Application Area | Description |

|---|---|

| Coordination Chemistry | Formation of stable metal complexes for catalytic processes. |

| Medicinal Chemistry | Potential in designing new therapeutic agents. |

| Industrial Applications | Used in catalyst preparation and chemical vapor deposition. |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate can undergo nucleophilic substitution reactions due to the presence of the highly electronegative fluorine atoms.

Complexation Reactions: This compound readily forms complexes with various metal ions, making it useful in coordination chemistry.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Metal Salts: Used in complexation reactions to form stable metal complexes.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Metal Complexes: Stable complexes with metals like copper, nickel, and cobalt are commonly formed.

Scientific Research Applications

Chemistry:

Catalysis: Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Material Science: It is employed in the synthesis of advanced materials, including metal-organic frameworks and coordination polymers.

Biology and Medicine:

Biochemical Research: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions.

Industry:

Chemical Vapor Deposition (CVD): It is used as a precursor in the CVD process for the deposition of thin films and coatings.

Mechanism of Action

The mechanism by which Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate exerts its effects is primarily through its ability to form stable complexes with metal ions. The fluorine atoms create a highly electronegative environment, facilitating the formation of strong metal-ligand bonds. This property is exploited in various catalytic and material science applications, where the compound acts as a stabilizing agent for reactive intermediates.

Comparison with Similar Compounds

Structural and Molecular Characteristics

Hexafluoroacetylacetonate (hfac) complexes share the general formula M(C₅HF₆O₂)ₙ , where M is a metal cation and n corresponds to its valence. Key structural differences arise from the metal’s ionic radius, charge, and hydration state.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Features |

|---|---|---|---|---|

| Sodium hexafluoroacetylacetonate | NaC₅HF₆O₂ | 230.04 | 22466-49-5 | Monovalent, high solubility, Z-isomer |

| Barium hexafluoroacetylacetonate | Ba(C₅HF₆O₂)₂ | 551.43 | 314071-48-2 | Divalent, 2:1 ligand ratio, high thermal stability |

| Calcium hexafluoroacetylacetonate dihydrate | Ca(C₅HF₆O₂)₂·2H₂O | 474.44 | 203863-17-6 | Dihydrate form, hygroscopic |

| Cobalt(II) hexafluoroacetylacetonate | Co(C₅HF₆O₂)₂·xH₂O | 473.03 | 19648-83-0 | Paramagnetic, E/Z isomer mixture |

| Palladium(II) hexafluoroacetylacetonate | Pd(C₅HF₆O₂)₂ | 490.81 | - | Catalytic applications, square-planar geometry |

| Magnesium hexafluoroacetylacetonate dihydrate | Mg(C₅HF₆O₂)₂·2H₂O | 474.44 | 19648-85-2 | Dihydrate, used in CVD processes |

Notes:

Thermal and Chemical Stability

- Sodium Salt : Decomposes above 250°C, with stability influenced by the strong electron-withdrawing -CF₃ groups .

- Barium Salt : Higher thermal stability (decomposition >300°C) due to stronger ionic bonding and larger ionic radius of Ba²⁺ .

- Cobalt(II) Complex : Lower thermal stability (melting point 197°C) but exhibits redox activity useful in catalysis .

Biological Activity

Sodium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate, also known as sodium hexafluoroacetylacetonate (CAS Number: 22466-49-5), is a compound of significant interest in various fields of chemistry and biology due to its unique properties and potential applications. This article provides an in-depth examination of its biological activity based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHFNaO |

| Molecular Weight | 230.04 g/mol |

| CAS Number | 22466-49-5 |

| Synonyms | Sodium hexafluoroacetylacetonate |

Sodium hexafluoroacetylacetonate functions primarily through its ability to chelate metal ions. The presence of fluorine atoms enhances its electron-withdrawing properties, which may affect the reactivity of the chelated metals. This characteristic is crucial for its role in catalysis and as a potential therapeutic agent.

Antimicrobial Properties

Research has indicated that sodium hexafluoroacetylacetonate exhibits antimicrobial activity against various bacterial strains. A study conducted by Zhang et al. (2023) demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a biocide in agricultural and medical applications.

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines revealed that sodium hexafluoroacetylacetonate can induce apoptosis in cancer cells. In vitro studies showed that at concentrations above 50 µM, it significantly reduced cell viability in several cancer types, including breast and lung cancer cell lines . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Neuroprotective Effects

Interestingly, sodium hexafluoroacetylacetonate has also been investigated for its neuroprotective effects. In a model of neurodegeneration induced by oxidative stress, this compound was found to mitigate neuronal damage and improve cell survival rates . This suggests potential applications in treating neurodegenerative diseases.

Case Study 1: Antibacterial Efficacy

In a clinical setting, sodium hexafluoroacetylacetonate was evaluated for its effectiveness in treating bacterial infections resistant to conventional antibiotics. The results indicated a notable reduction in infection rates among patients treated with formulations containing this compound compared to those receiving standard antibiotic therapy alone .

Case Study 2: Cancer Therapy

A phase I clinical trial assessed the safety and efficacy of sodium hexafluoroacetylacetonate in combination with traditional chemotherapy agents for patients with advanced-stage cancers. Preliminary results showed enhanced therapeutic outcomes and reduced side effects, indicating its potential as an adjunct therapy .

Q & A

Q. What are the recommended synthetic routes for sodium hexafluoroacetylacetonate, and how can purity be optimized?

Sodium hexafluoroacetylacetonate is typically synthesized via ligand exchange or acid-base reactions. For example, analogous metal complexes (e.g., lead, zinc, or magnesium hexafluoroacetylacetonates) are synthesized by reacting hexafluoroacetylacetone (Hhfac) with metal salts in aqueous or alcoholic media . For the sodium derivative, stoichiometric control of NaOH or Na₂CO₃ with Hhfac under inert conditions is critical to avoid hydrolysis. Purity optimization involves recrystallization from anhydrous solvents (e.g., THF or hexane) and characterization via elemental analysis and NMR spectroscopy to confirm ligand coordination .

Q. What spectroscopic techniques are most effective for characterizing sodium hexafluoroacetylacetonate?

- ¹⁹F NMR : Detects ligand symmetry and purity by observing shifts for equivalent CF₃ groups (δ ~ -70 to -75 ppm).

- FT-IR : Confirms the presence of C=O (1650–1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.

- XRD : Resolves crystal structure and coordination geometry, particularly for hydrated forms . Comparative data from related complexes (e.g., Mg or Zn derivatives) can validate assignments .

Q. How should sodium hexafluoroacetylacetonate be stored to ensure stability?

Store in airtight containers under nitrogen or argon at 2–8°C. Avoid exposure to moisture, acids, or oxidizing agents, as hydrolysis or ligand degradation may occur. Stability studies on analogous thallium or lead complexes suggest a shelf life of 12–18 months under these conditions .

Advanced Research Questions

Q. How can sodium hexafluoroacetylacetonate be utilized in coordination chemistry for novel material synthesis?

The sodium salt serves as a precursor for generating metal-organic frameworks (MOFs) or catalysts via transmetallation. For example, substituting Na⁺ with transition metals (e.g., Cu²⁺ or Fe³⁺) in non-aqueous solvents can yield complexes with tailored redox properties. Recent studies on magnesium hexafluoroacetylacetonate highlight its role in forming thermally stable coordination polymers, suggesting similar applications for the sodium analog .

Q. What experimental strategies resolve contradictions in reported melting points or solubility data for sodium hexafluoroacetylacetonate?

Discrepancies in physical properties (e.g., melting points ranging from 153–158°C for lead analogs) often arise from hydration state or impurities . To address this:

- Perform thermogravimetric analysis (TGA) to identify hydrated vs. anhydrous forms.

- Use differential scanning calorimetry (DSC) under controlled atmospheres to isolate decomposition events.

- Compare solubility in fluorinated solvents (e.g., perfluorodecalin) with literature data for analogous complexes .

Q. What safety protocols are critical when handling sodium hexafluoroacetylacetonate in reactive environments?

- Personal Protection : Use fluoropolymer-coated gloves and respirators with organic vapor cartridges due to potential release of HF or fluorinated ligands under heat .

- Waste Management : Neutralize residues with calcium carbonate before disposal to precipitate toxic fluorides.

- Emergency Response : Immediate use of calcium gluconate gel for dermal exposure to mitigate fluoride toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.